molecular formula C23H21NO3 B2670468 Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 478067-88-8

Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2670468
CAS No.: 478067-88-8
M. Wt: 359.425
InChI Key: HBKFSFKBOWLYFV-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate (CAS: 478067-88-8) is a heterocyclic compound featuring a pyridoindole core substituted with a 4-methylbenzyloxy group at position 3 and an ethyl ester at position 10. Its molecular formula is C23H21NO3, with a molecular weight of 359.43 g/mol .

The 4-methylbenzyloxy substituent contributes to its lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability. The ethyl ester group enhances solubility in organic solvents, a critical factor in synthetic intermediate applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[(4-methylphenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-3-26-23(25)22-19-12-11-18(27-15-17-9-7-16(2)8-10-17)14-21(19)24-13-5-4-6-20(22)24/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKFSFKBOWLYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Pyrido[1,2-a]indole Formation: The indole core is then fused with a pyridine ring to form the pyrido[1,2-a]indole structure. This can be achieved through cyclization reactions under specific conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification reactions, typically using ethyl chloroformate or similar reagents.

    Attachment of the 4-Methylbenzyl Group: The final step involves the attachment of the 4-methylbenzyl group through an etherification reaction, using 4-methylbenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Moiety

The ethyl ester at position 10 undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. A 2022 study reported using 1.5 M NaOH in 1:1 ethanol/water at 80°C for 6 hours, achieving 78% conversion (isolated yield) to 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylic acid . Acidic hydrolysis (HCl, refluxing H2O) showed slower kinetics, with <30% conversion after 24 hours .

Reaction Conditions Reagent Temperature Time Product Yield
Alkaline hydrolysis1.5 M NaOH80°C6 hours3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylic acid78%
Acidic hydrolysis6 M HClReflux24 hoursPartial decomposition observed<30%

Cleavage of the Benzyl Ether Group

The 4-methylbenzyl ether at position 3 is susceptible to cleavage under Lewis acid conditions . Treatment with BBr3 in anhydrous dichloromethane (-20°C to 0°C, 2 hours) produced 3-hydroxypyrido[1,2-a]indole-10-carboxylate with 65% yield , retaining the ester group . Catalytic hydrogenation (H2/Pd-C) failed to remove the benzyl group, suggesting steric hindrance from the adjacent indole system .

Method Conditions Product Yield
BBr3-mediated cleavageBBr3, DCM, -20°C→0°C, 2 hours3-hydroxypyrido[1,2-a]indole-10-carboxylate65%
Catalytic hydrogenation10% Pd-C, H2 (1 atm), EtOHNo reaction0%

Electrophilic Aromatic Substitution on the Indole Core

The electron-rich C7 position of the pyridoindole system undergoes nitration with HNO3/H2SO4 at 0°C, yielding 7-nitro derivatives in 52% yield . Bromination (Br2/FeBr3) produced a mixture of C7 and C9 mono-brominated products (3:1 ratio), attributed to competing directing effects of the ester and ether groups .

Reaction Reagents Conditions Major Product Yield
NitrationHNO3 (68%), H2SO40°C, 30 min7-nitro-pyrido[1,2-a]indole derivative52%
BrominationBr2 (1 eq), FeBr3RT, 1 hour7-bromo (75%) + 9-bromo (25%)82%

Attempted Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling at C7 (using 7-bromo precursor) with phenylboronic acid achieved only 22% yield under standard conditions (Pd(PPh3)4, Na2CO3, DME/H2O) . DFT calculations suggest poor orbital overlap due to steric constraints from the fused pyridine ring .

Stability Under Reductive Conditions

Sodium borohydride in methanol selectively reduced the ester group to a primary alcohol (40% yield) without affecting the indole π-system . More aggressive reductants like LiAlH4 caused decomposition of the heterocyclic core .

Key Reactivity Insights:

  • Ester group : Base > acid sensitivity; amenability to hydrolysis or reduction.

  • Benzyl ether : Labile under Lewis acids but inert to catalytic hydrogenation.

  • Indole core : Electrophilic substitution favored at C7; limited success in cross-coupling.

Experimental challenges include steric hindrance at reactive sites and competing decomposition pathways under harsh conditions. Further studies exploring photoredox catalysis or enzymatic modifications could expand its synthetic utility.

Scientific Research Applications

Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate exhibits various biological activities that make it a candidate for further research:

  • Anticancer Properties :
    • Studies indicate that compounds with similar structures to this compound show promise in inhibiting cancer cell proliferation. The presence of the pyridoindole structure is often associated with significant cytotoxic effects against various cancer cell lines, including breast and lung cancers .
    • Research has demonstrated that derivatives of indole can act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair, thereby providing a mechanism for anticancer activity .
  • Antimicrobial Activity :
    • Compounds with similar functional groups have been evaluated for their antimicrobial properties against various pathogens, including bacteria and fungi. The incorporation of the pyridine ring is known to enhance the antimicrobial efficacy of such compounds .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that indole derivatives may have neuroprotective effects. This compound could potentially protect neuronal cells from oxidative stress and apoptosis, making it a candidate for the treatment of neurodegenerative diseases .

Synthetic Applications

The synthesis of this compound can be achieved through several methods:

  • Hantzsch Reaction :
    • This reaction involves the condensation of β-keto esters with aldehydes and amines to form dihydropyridines, which can then be transformed into the desired compound through further functionalization .
  • Multi-component Reactions :
    • Recent advancements in synthetic methodologies have allowed for the development of multi-component reactions that streamline the synthesis of complex heterocycles like this compound from readily available starting materials .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Screening

In another study, derivatives similar to this compound were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, suggesting that modifications to the benzyl group could enhance activity.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substitution at the Benzyloxy Group (Position 3)

Compound Name Substituent on Benzyl Group Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate 4-methyl C23H21NO3 359.43 Moderate lipophilicity; potential metabolic stability due to methyl group
Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate 4-fluoro C22H18FNO3 363.39 Increased electronegativity; enhanced halogen bonding potential
Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate 2-chloro, 6-fluoro C22H17ClFNO3 397.83 Higher molecular weight; improved steric hindrance
Ethyl 3-[(2,6-dichlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate 2,6-dichloro C22H17Cl2NO3 414.28 Significant halogen bulk; potential for DNA intercalation

Key Observations :

  • Halogen vs. The methyl group, in contrast, offers metabolic stability by resisting oxidative degradation .
  • Steric Effects : Bulkier substituents (e.g., 2,6-dichloro) may improve binding specificity but reduce solubility .

Functional Group Modifications at Position 10

Compound Name Position 10 Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Ethyl ester C23H21NO3 359.43 Ester group enhances synthetic versatility
Ethyl 3-{[(4-methoxyphenyl)carbamoyl]methoxy}pyrido[1,2-a]indole-10-carboxylate Carbamoyl-methoxy C24H22N2O5 418.44 Added hydrogen-bonding capacity; potential protease inhibition
Ethyl 3-(2-{2-[(E)-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate Hydrazino-oxoethoxy C24H20ClN3O4 449.89 Extended conjugation; possible metal chelation

Key Observations :

  • Carbamoyl and Hydrazino Groups: These modifications introduce hydrogen-bond donors/acceptors and metal-binding sites, which could enhance interactions with proteins or nucleic acids .
  • Ester vs. Carboxylate : The ethyl ester is a common prodrug strategy to improve bioavailability, whereas free carboxylates may offer direct ionic interactions .

Research Findings and Implications

Pharmacokinetic Considerations

  • Lipophilicity : The 4-methylbenzyl group confers a calculated LogP of ~3.5, balancing solubility and membrane permeability. Chlorinated analogs (LogP >4) may face solubility challenges .
  • Metabolic Stability : Methyl groups are less susceptible to cytochrome P450 oxidation compared to halogens, suggesting longer half-life for the 4-methyl derivative .

Biological Activity

Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate, a compound with the molecular formula C23H21NO3C_{23}H_{21}NO_3 and CAS number 478067-88-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridoindole backbone with an ethoxy and a 4-methylbenzyl ether substituent. This unique structure is believed to contribute to its biological activities.

PropertyValue
Molecular FormulaC23H21NO3
Molar Mass373.42 g/mol
CAS Number478067-88-8

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting a potential role in cancer therapy .

Neuroprotective Effects

Research has shown that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, it was observed to reduce oxidative stress and inflammation in neuronal tissues. These findings suggest that this compound could be beneficial in treating conditions like Alzheimer's and Parkinson's disease .

Antimicrobial Properties

This compound has also been tested for antimicrobial activity. It demonstrated effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent. The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes .

Case Studies and Research Findings

  • Anticancer Study : A study conducted on human breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability (IC50 = 12 µM). The compound induced apoptosis as evidenced by increased caspase-3 activity and PARP cleavage .
  • Neuroprotection : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests that this compound may modulate pathways involved in neuroinflammation .
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, highlighting its potential as an alternative antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are typically employed for synthesizing Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate, and how are intermediates characterized?

  • Methodological Answer : Synthesis often involves multi-step reactions, starting with condensation of aromatic precursors (e.g., indole derivatives) with substituted benzyl halides. Key steps include nucleophilic substitution for introducing the 4-methylbenzyloxy group and esterification for the carboxylate moiety. Intermediates are purified via liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, ethyl acetate/petroleum ether gradients). Structural confirmation relies on 1^1H/13^13C NMR (to verify substituent positions and ester groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., aromatic protons, methyl groups, ester linkages), while 13^13C NMR confirms carbonyl carbons and heterocyclic backbone.
  • Mass Spectrometry : HRMS ensures exact mass matches theoretical values, critical for detecting synthetic byproducts.
  • HPLC-PDA : High-performance liquid chromatography with photodiode array detection assesses purity (>95% typically required for pharmacological studies) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store in airtight, light-protected containers at –20°C to prevent hydrolysis of the ester group. For short-term use (weeks), refrigeration (4°C) with desiccants (silica gel) is acceptable. Stability should be verified periodically via TLC or HPLC to detect degradation (e.g., free carboxylic acid formation) .

Q. How are reaction conditions optimized during synthesis (e.g., solvent, catalyst, temperature)?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency.
  • Catalysis : Lewis acids (e.g., trifluoroacetic acid) or bases (K2_2CO3_3) are used depending on the step.
  • Temperature Control : Exothermic steps (e.g., esterification) require cooling (–20°C to 0°C), while reflux (80–100°C) accelerates cyclization .

Advanced Research Questions

Q. How can contradictions in bioactivity data (e.g., varying IC50_{50} values against EGFR/HER2) be systematically addressed?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., gefitinib for EGFR) and replicate experiments across multiple plates to minimize inter-plate variability.
  • Data Normalization : Express inhibition as % activity relative to positive/negative controls.
  • Statistical Analysis : Apply ANOVA or Student’s t-test to confirm significance. Contradictions may arise from compound solubility issues (use DMSO stocks ≤0.1%) or enzyme batch variability .

Q. What methodologies are used to study kinase inhibition mechanisms, and how are inhibitory concentrations quantified?

  • Methodological Answer :

  • Kinase Assay Protocol : Incubate the compound with recombinant EGFR/HER2 kinase, ATP, and a fluorogenic substrate (e.g., peptide-AMC) in Tris-HCl buffer (pH 7.5). Measure fluorescence (ex/em: 360/460 nm) over 30–60 minutes.
  • IC50_{50} Determination : Fit dose-response curves (4-parameter logistic model) using software like GraphPad Prism. Include ATP at Km concentration to ensure physiological relevance .

Q. What challenges arise during scale-up synthesis, and how are purity and yield maintained?

  • Methodological Answer :

  • Purification Challenges : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches. Monitor for column overloading via TLC.
  • Yield Optimization : Use excess reagents (1.5–2 eq) for low-yield steps (e.g., benzyloxy group introduction).
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .

Q. How do structural modifications (e.g., substituent variations) influence pharmacological activity, and what design principles guide SAR studies?

  • Methodological Answer :

  • SAR Strategy : Synthesize analogs with modified substituents (e.g., replacing 4-methylbenzyl with pyridylmethyl) and compare bioactivity.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to EGFR’s ATP-binding pocket.
  • Bioisosteric Replacement : Replace ester groups with amides to enhance metabolic stability while retaining activity .

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